molecular formula C23H18Cl2N2O B11479753 1-(2,4-dichlorobenzyl)-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole

1-(2,4-dichlorobenzyl)-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole

Cat. No.: B11479753
M. Wt: 409.3 g/mol
InChI Key: PWFLGAYHBFVVTF-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dichlorobenzyl)-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorobenzyl)-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The specific details would depend on the scale and desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorobenzyl)-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield benzimidazole oxides, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its biological activities.

    Industry: Applications in materials science and as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole would depend on its specific biological target. Generally, benzimidazoles can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-dichlorobenzyl)-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole: can be compared with other benzimidazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents, which may confer unique biological activities or chemical properties compared to other benzimidazole derivatives.

Properties

Molecular Formula

C23H18Cl2N2O

Molecular Weight

409.3 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]benzimidazole

InChI

InChI=1S/C23H18Cl2N2O/c1-28-22-9-5-2-6-16(22)11-13-23-26-20-7-3-4-8-21(20)27(23)15-17-10-12-18(24)14-19(17)25/h2-14H,15H2,1H3/b13-11+

InChI Key

PWFLGAYHBFVVTF-ACCUITESSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

COC1=CC=CC=C1C=CC2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.